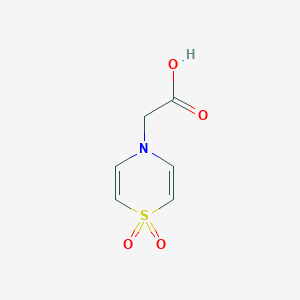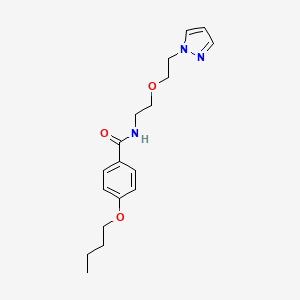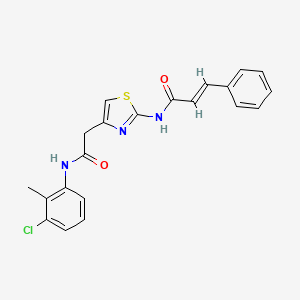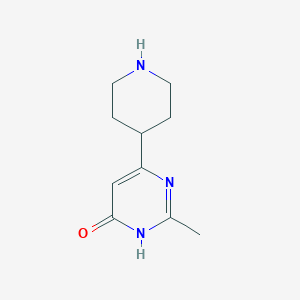
(5-Cyclopropyloxolan-2-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Cyclopropyloxolan-2-yl)methanamine hydrochloride, also known as CPOM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPOM is a cyclic amine that is structurally similar to other compounds that have been shown to have pharmacological effects, such as serotonin and dopamine. In
Aplicaciones Científicas De Investigación
Biased Agonists in Antidepressant Research
One area of research involving (5-Cyclopropyloxolan-2-yl)methanamine hydrochloride relates to its role as a biased agonist for serotonin 5-HT1A receptors. Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, a related compound, were studied for their potential as antidepressants. These derivatives preferentially stimulated ERK1/2 phosphorylation in the rat cortex and showed promising antidepressant-like activity, suggesting a potential therapeutic application in treating depression (Sniecikowska et al., 2019).
Applications in Organic Chemistry
The compound has been utilized in organic chemistry research, particularly in cycloaddition reactions. A study explored the synthesis of various 2,5-diaryl-1,3-dioxolane-4,4-dicarbonitriles and 2,4-diphenyl-1,3-oxazolidine-5,5-dicarbonitriles via [3 + 2] cycloaddition reactions, demonstrating the compound's relevance in synthesizing complex organic structures (Bentabed-Ababsa et al., 2009).
Role in Pharmacological Studies
This compound has also been included in pharmacological research, contributing to the understanding of drug mechanisms. For instance, it has been used in studies examining the reversal of scopolamine-induced deficits in radial maze performance by various substances (Wang & Tang, 1998).
Synthesis of Related Compounds
The compound has played a significant role in the synthesis of various related compounds. For example, research has been conducted on the synthesis of novel 1,3-dithiolane compounds and their characterization, which adds to the broader knowledge of chemical synthesis techniques (Zhai, 2014).
Derivatives in Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been synthesized and tested for various pharmacological activities. Research includes the synthesis of ketamine derivatives through Mannich reactions, demonstrating the versatility of the compound in creating new pharmacologically active substances (Masaud et al., 2022).
Propiedades
IUPAC Name |
(5-cyclopropyloxolan-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-5-7-3-4-8(10-7)6-1-2-6;/h6-8H,1-5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMRMTWTBRNFPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCC(O2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyclopropyloxolan-2-yl)methanamine hydrochloride | |
CAS RN |
2126177-10-2 |
Source


|
| Record name | (5-cyclopropyloxolan-2-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2891927.png)
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B2891928.png)



![3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B2891937.png)
![(4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol;hydrochloride](/img/structure/B2891938.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)


![N-benzo[e][1,3]benzothiazol-2-yl-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2891948.png)
